molecular formula C11H12F2OS B14046190 1-(3-(Difluoromethyl)-4-(methylthio)phenyl)propan-1-one

1-(3-(Difluoromethyl)-4-(methylthio)phenyl)propan-1-one

Katalognummer: B14046190
Molekulargewicht: 230.28 g/mol
InChI-Schlüssel: GQCTXDMNTWVVEQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-(Difluoromethyl)-4-(methylthio)phenyl)propan-1-one is an organic compound with the molecular formula C11H12F2OS This compound is characterized by the presence of a difluoromethyl group and a methylthio group attached to a phenyl ring, along with a propanone moiety

Vorbereitungsmethoden

The synthesis of 1-(3-(Difluoromethyl)-4-(methylthio)phenyl)propan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-(difluoromethyl)aniline and 4-(methylthio)benzaldehyde.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the formation of the desired product.

    Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

1-(3-(Difluoromethyl)-4-(methylthio)phenyl)propan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

    Common Reagents and Conditions: Typical reagents include acids, bases, and various catalysts, with reaction conditions tailored to achieve the desired transformation.

    Major Products:

Wissenschaftliche Forschungsanwendungen

1-(3-(Difluoromethyl)-4-(methylthio)phenyl)propan-1-one has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in medicinal chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It finds applications in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 1-(3-(Difluoromethyl)-4-(methylthio)phenyl)propan-1-one involves interactions with molecular targets and pathways within biological systems. The difluoromethyl and methylthio groups contribute to its reactivity and ability to interact with enzymes and receptors, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Vergleich Mit ähnlichen Verbindungen

1-(3-(Difluoromethyl)-4-(methylthio)phenyl)propan-1-one can be compared with similar compounds such as:

    1-(2-(Difluoromethyl)-3-(methylthio)phenyl)propan-1-one: This compound has a similar structure but differs in the position of the difluoromethyl group, leading to variations in its chemical and biological properties.

    1-(2-fluoro-3-(methylthio)-5-(trifluoromethyl)phenyl)propan-1-one:

    1-(2,6-difluoro-3-(methylthio)phenyl)propan-1-one: The difluoro substitution pattern alters the electronic properties of the aromatic ring, influencing its behavior in chemical reactions.

Eigenschaften

Molekularformel

C11H12F2OS

Molekulargewicht

230.28 g/mol

IUPAC-Name

1-[3-(difluoromethyl)-4-methylsulfanylphenyl]propan-1-one

InChI

InChI=1S/C11H12F2OS/c1-3-9(14)7-4-5-10(15-2)8(6-7)11(12)13/h4-6,11H,3H2,1-2H3

InChI-Schlüssel

GQCTXDMNTWVVEQ-UHFFFAOYSA-N

Kanonische SMILES

CCC(=O)C1=CC(=C(C=C1)SC)C(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.